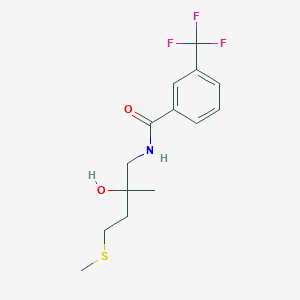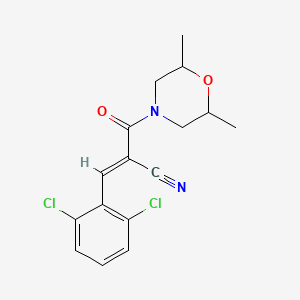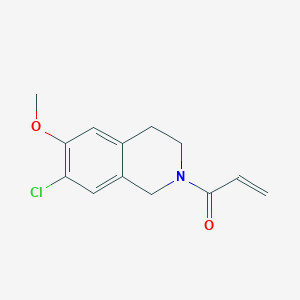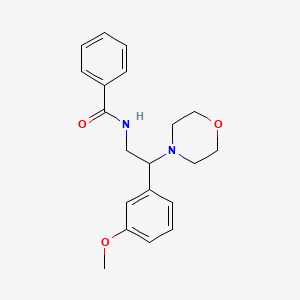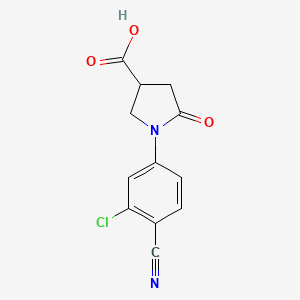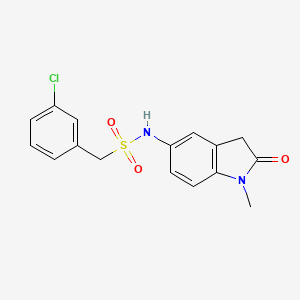![molecular formula C8H12LiNO3 B2868513 lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate CAS No. 2172012-03-0](/img/structure/B2868513.png)
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is a chemical compound with the molecular formula C8H13NO3Li It is a lithium salt of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate, which is a bicyclic compound containing both pyrrolidine and morpholine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate typically involves the reaction of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Aqueous solutions of other metal salts, such as sodium chloride or potassium bromide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are the corresponding metal salts of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate.
Aplicaciones Científicas De Investigación
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to interact with multiple targets, potentially leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-6-carboxylate: Another structurally related compound with the carboxylate group at a different position.
Uniqueness
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is unique due to its specific ring structure and the position of the carboxylate group, which can influence its reactivity and interactions with other molecules
Propiedades
IUPAC Name |
lithium;3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.Li/c10-8(11)6-1-2-9-3-4-12-5-7(6)9;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMMIYFSHBDQJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CN2CCOCC2C1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172012-03-0 |
Source


|
| Record name | lithium(1+) hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)

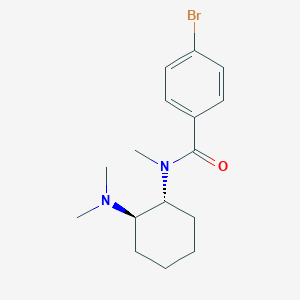
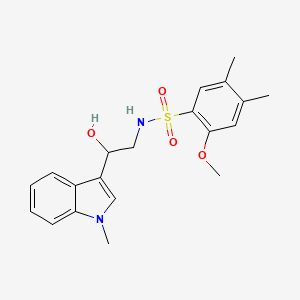
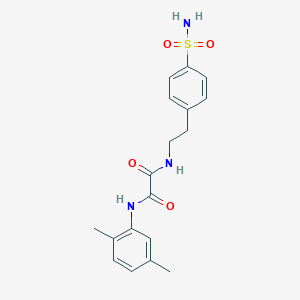
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2868439.png)

amine hydrochloride](/img/structure/B2868445.png)
